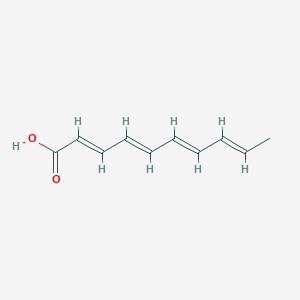

2,4,6,8-Decatetraenoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H,1H3,(H,11,12)/b3-2+,5-4+,7-6+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMGDZBZBKBSLJ-GAXCVXDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17016-39-6 | |

| Record name | 2,4,6,8-Decatetraenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,8-Decatetraenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6,8-DECATETRAENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33TUH52Q9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4,6,8-Decatetraenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4,6,8-decatetraenoic acid, a polyunsaturated fatty acid with a conjugated system of four double bonds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and biomedical research. The guide includes a summary of its known chemical properties, detailed experimental protocols for its synthesis and purification, and a discussion of its potential, yet to be fully elucidated, biological significance by drawing parallels with structurally related bioactive molecules.

Chemical and Physical Properties

This compound is a C10 polyunsaturated fatty acid characterized by a conjugated system of four carbon-carbon double bonds, which significantly influences its chemical reactivity and spectroscopic properties.[1] Its IUPAC name is (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid.[2] The presence of the extended polyene chain is a key structural feature found in other biologically active compounds, such as retinoids, suggesting its potential for investigation in various biological systems.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [3][4] |

| Molecular Weight | 164.20 g/mol | [3][5] |

| CAS Number | 17016-39-6 | [3][4] |

| Melting Point | 225-226 °C | [1] |

| Boiling Point | 329.2 °C at 760 mmHg | [1] |

| Density | 1.009 g/cm³ | [1] |

| Appearance | Golden to brown powder | [1] |

| XLogP3 | 2.6 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 4 | [5] |

| Exact Mass | 164.083729621 Da | [5] |

| Topological Polar Surface Area | 37.3 Ų | [5] |

Experimental Protocols

Synthesis of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid

A mild and efficient method for the synthesis of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid involves the oxidation of the corresponding aldehyde, deca-2,4,6,8-tetraenal (B43570), using freshly prepared silver(I) oxide.

Materials:

-

Deca-2,4,6,8-tetraenal

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ethanol (B145695) or Tetrahydrofuran (THF)

-

Concentrated hydrochloric acid (HCl)

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Stirring equipment

Procedure:

-

Preparation of Silver(I) Oxide Reagent:

-

In a flask, dissolve silver nitrate in deionized water (e.g., 1.7 g in 10 mL).

-

In a separate beaker, prepare a solution of sodium hydroxide in deionized water (e.g., 0.8 g in 10 mL).

-

With continuous stirring, slowly add the sodium hydroxide solution to the silver nitrate solution. A brown-black precipitate of silver(I) oxide will form. The freshly prepared silver(I) oxide suspension should be used immediately.

-

-

Oxidation Procedure:

-

Cool the flask containing the silver(I) oxide suspension in an ice bath.

-

Dissolve deca-2,4,6,8-tetraenal in a minimal amount of a suitable solvent (e.g., ethanol or THF).

-

Slowly add the deca-2,4,6,8-tetraenal solution to the cold, stirred silver(I) oxide suspension.

-

Continue stirring in the ice bath for approximately 30-60 minutes after the addition is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Product Isolation and Purification:

-

Upon completion of the reaction, remove the black precipitate of metallic silver by vacuum filtration.

-

Wash the silver precipitate with several portions of hot deionized water to ensure complete recovery of the product.

-

Combine the filtrate and washings.

-

Cool the combined filtrate in an ice bath.

-

Slowly acidify the filtrate with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete (typically pH 2-3).

-

Collect the solid (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid by vacuum filtration.

-

Wash the product with cold deionized water to remove any inorganic salts.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

-

Purification by Chromatography

While recrystallization is a primary method for purification, chromatographic techniques can be employed for higher purity products, especially for separating isomers or removing closely related impurities.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column is a common method for the purification of polyunsaturated fatty acids. A gradient elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a small percentage of acetic or formic acid to suppress ionization) is typically effective.

-

Argentation Chromatography: This technique utilizes a stationary phase impregnated with silver ions (e.g., silver-thiolate chromatographic material) which interact with the double bonds of unsaturated fatty acids, allowing for separation based on the number and geometry of the double bonds.[6]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The conjugated system of four double bonds results in characteristic chemical shifts in the olefinic region of the ¹H NMR spectrum.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Olefinic Protons | 5.20 - 6.40 (complex multiplets) |

| Carboxylic Acid Proton | > 10 |

| ¹³C NMR | |

| Carboxyl Carbon | ~170 |

| Olefinic Carbons | 120 - 150 |

Note: These are predicted values and may vary from experimentally obtained spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid functional group and the conjugated double bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic Acid) | ~1700 |

| C=C stretch (Conjugated) | ~1600-1650 |

| C-H stretch (Olefinic) | ~3000-3100 |

Potential Biological Activity and Signaling Pathways (Hypothetical)

To date, specific signaling pathways directly modulated by this compound have not been extensively reported in the literature. However, based on its structural similarity to other polyunsaturated fatty acids, such as docosahexaenoic acid (DHA) and arachidonic acid, as well as retinoids, it is plausible that it may interact with similar cellular targets and signaling cascades.

Potential Mechanisms of Action:

-

Nuclear Receptor Activation: Structurally related long-chain polyunsaturated fatty acids are known to be ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs).[7][8] Activation of these receptors can modulate the expression of genes involved in lipid metabolism, inflammation, and cell differentiation.

-

Modulation of Kinase Signaling Cascades: Other polyunsaturated fatty acids have been shown to influence key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which are central to cellular processes like proliferation, inflammation, and apoptosis.[9][10][11]

The following diagram illustrates a hypothesized signaling pathway for this compound, based on the known actions of related compounds. This pathway is speculative and requires experimental validation.

Conclusion

This compound is a polyunsaturated fatty acid with a unique conjugated double bond system. While its fundamental chemical and physical properties are reasonably well-documented, its biological activities and the specific cellular pathways it may modulate remain largely unexplored. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the synthesis, purification, and potential therapeutic applications of this intriguing molecule. Future research should focus on elucidating its interactions with cellular targets, such as nuclear receptors and components of key signaling pathways, to fully understand its biological significance.

References

- 1. Cas 17016-39-6,this compound | lookchem [lookchem.com]

- 2. This compound|High-Purity Research Compound [benchchem.com]

- 3. Growth State-Dependent Activation of eNOS in Response to DHA: Involvement of p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17016-39-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2,4,6,8-Decatetraenoicacid | C10H12O2 | CID 258814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Purification of omega-3 polyunsaturated fatty acids from fish oil using silver-thiolate chromatographic material and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Function of retinoid nuclear receptors: lessons from genetic and pharmacological dissections of the retinoic acid signaling pathway during mouse embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arachidonic acid directly activates members of the mitogen-activated protein kinase superfamily in rabbit proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. All-trans-retinoic acid induces interleukin-8 via the nuclear factor-kappaB and p38 mitogen-activated protein kinase pathways in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eicosapentaenoic acid and docosahexaenoic acid modulate MAP kinase (ERK1/ERK2) signaling in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Discovery of 2,4,6,8-Decatetraenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and potential biological significance of 2,4,6,8-decatetraenoic acid. This polyunsaturated fatty acid, characterized by its conjugated system of four double bonds, is a subject of interest for its potential applications in biochemical research and as a building block in the synthesis of more complex molecules.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 17016-39-6 |

| Appearance | Golden to brown powder[1] |

| Melting Point | 225-226 °C[1] |

| Boiling Point | 329.2 °C at 760 mmHg (Predicted)[1] |

| Density | 1.009 g/cm³ (Predicted)[1] |

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of its corresponding aldehyde, deca-2,4,6,8-tetraenal (B43570). The precursor aldehyde can be synthesized through an iterative chain elongation process, often employing the Horner-Wadsworth-Emmons (HWE) reaction to ensure stereocontrol, favoring the formation of (E)-alkenes.[2]

Experimental Protocol: Synthesis of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid via Oxidation

This protocol details the oxidation of deca-2,4,6,8-tetraenal using silver(I) oxide, a mild and efficient method.

Materials:

-

Deca-2,4,6,8-tetraenal

-

Silver(I) nitrate (B79036)

-

Sodium hydroxide (B78521)

-

Ethanol (B145695) or Tetrahydrofuran (THF)

-

Concentrated hydrochloric acid

-

Deionized water

-

Standard laboratory glassware

-

Ice bath

-

Filtration apparatus

Procedure:

-

Preparation of Silver(I) Oxide Reagent:

-

In a flask, dissolve silver(I) nitrate in deionized water (e.g., 1.7 g in 10 mL).

-

In a separate beaker, prepare a solution of sodium hydroxide in deionized water (e.g., 0.8 g in 10 mL).

-

With continuous stirring, slowly add the sodium hydroxide solution to the silver nitrate solution. A brown-black precipitate of silver(I) oxide will form. Use the freshly prepared suspension immediately.

-

-

Oxidation Reaction:

-

Cool the flask containing the silver(I) oxide suspension in an ice bath.

-

Dissolve deca-2,4,6,8-tetraenal in a minimal amount of a suitable solvent (e.g., ethanol or THF).

-

Slowly add the deca-2,4,6,8-tetraenal solution to the cold, stirred silver(I) oxide suspension.

-

Continue stirring in the ice bath for approximately 30-60 minutes after the addition is complete. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Product Isolation and Purification:

-

Once the reaction is complete, filter the mixture to remove the silver precipitate. Wash the precipitate with a small amount of the reaction solvent.

-

Combine the filtrate and washings and cool the solution in an ice bath.

-

Slowly acidify the filtrate with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete (typically pH 2-3).

-

Collect the solid (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid by vacuum filtration.

-

Wash the product with cold deionized water to remove any inorganic salts.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

-

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Discovery and Natural Occurrence

Currently, there is no readily available information detailing the initial discovery or isolation of this compound from natural sources. It is primarily described as a synthetic compound for research purposes. While structurally related polyenoic acids are found in various natural products, the specific C10:4 conjugated acid has not been widely reported as a natural product.

Potential Biological Significance and Signaling Pathways

While specific biological activities of this compound are not extensively documented, its structure as a polyunsaturated fatty acid (PUFA) suggests potential involvement in various biological signaling pathways. PUFAs are known to be important signaling molecules and precursors for a variety of bioactive lipids.[3]

Potential Mechanisms of Action:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids are natural ligands for PPARs, a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. It is plausible that this compound could act as a modulator of PPAR activity.

-

Lipoxygenase (LOX) and Cyclooxygenase (COX) Pathways: PUFAs are substrates for LOX and COX enzymes, leading to the production of eicosanoids and other oxylipins, which are potent inflammatory mediators. The conjugated double bond system in this compound may influence its interaction with these enzymes.

Diagram of a General PUFA Signaling Pathway:

Caption: General signaling pathways for polyunsaturated fatty acids.

Spectroscopic Data (Predicted and Representative)

Detailed experimental spectroscopic data for this compound is not widely published. The following tables provide predicted data and representative values for similar polyenoic acids to aid in characterization.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.8 | d | 3H | CH₃ |

| ~5.8 | m | 1H | =CH- (C9) |

| ~6.0-7.5 | m | 7H | =CH- (C2-C8) |

| ~12.0 | br s | 1H | COOH |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~18 | CH₃ |

| ~120-150 | =CH (C2-C9) |

| ~170 | COOH |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 164 | [M]⁺ |

| 147 | [M-OH]⁺ |

| 119 | [M-COOH]⁺ |

Infrared (IR) Spectroscopy (Representative)

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 (broad) | O-H stretch (carboxylic acid) |

| ~2920, 2850 | C-H stretch (alkene and methyl) |

| ~1680 | C=O stretch (conjugated carboxylic acid) |

| ~1640-1600 | C=C stretch (conjugated alkenes) |

| ~990 | C-H bend (trans alkene) |

Conclusion

This compound is a synthetic polyunsaturated fatty acid with a well-defined, albeit not widely published, synthetic pathway. While its natural occurrence and specific biological roles remain to be fully elucidated, its structural similarity to other bioactive lipids suggests it may be a valuable tool for investigating lipid signaling pathways and for the synthesis of novel chemical entities. Further research is warranted to explore its potential as a modulator of lipid-sensing receptors and as a substrate for enzymes involved in lipid metabolism. The detailed experimental protocols and compiled data in this guide provide a solid foundation for researchers and scientists to further investigate this intriguing molecule.

References

A Technical Guide to the Biological Activity of 2,4,6,8-Decatetraenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6,8-Decatetraenoic acid is a conjugated polyunsaturated fatty acid with a unique structure that suggests a potential for diverse biological activities. However, dedicated research on its specific pharmacological effects is currently limited. This technical guide synthesizes the available information on this compound, including its chemical properties and its identified role in the biosynthesis of enediyne antibiotics. Furthermore, this document extrapolates potential biological activities, such as cytotoxic, anti-inflammatory, and antioxidant effects, by drawing parallels with structurally related conjugated fatty acids. Hypothetical signaling pathways and generalized experimental protocols are provided to guide future research into the therapeutic potential of this molecule.

Chemical and Physical Properties

This compound is a C10 polyunsaturated fatty acid characterized by a system of four conjugated double bonds. This high degree of conjugation is expected to confer distinct chemical reactivity and biological functions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 17016-39-6 | [2] |

| Appearance | Golden to brown powder | [2] |

| IUPAC Name | (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid | [3] |

Established Biological Role: Regulation of Enediyne Biosynthesis

The most specific biological function identified for this compound is its role in the environmental control of the calicheamicin (B1180863) polyketide synthase (PKS).[2] Polyketide synthases are large multienzyme proteins that biosynthesize a wide variety of natural products, including the potent enediyne antitumor antibiotics.[4][5]

The calicheamicin PKS, CalE8, is responsible for producing the polyene core of calicheamicin.[6] The biosynthesis of the enediyne core is a complex process involving the iterative condensation of acetate (B1210297) units to form a polyketide chain.[7][8] It is proposed that this compound, or a closely related octaketide, acts as a signaling molecule or a feedback inhibitor, influencing the activity of the PKS and thereby controlling the production of the enediyne precursor.[6][9]

Below is a proposed workflow for the role of polyketide intermediates in enediyne biosynthesis.

Caption: Proposed role of this compound in regulating the calicheamicin polyketide synthase.

Potential Biological Activities (Inferred from Analogous Compounds)

Direct experimental data on the cytotoxic, anti-inflammatory, and antioxidant activities of this compound are lacking. However, studies on other conjugated fatty acids (CFAs) provide a basis for inferring its potential biological effects.

Cytotoxic Activity

Conjugated trienoic and tetraenoic fatty acids have demonstrated significant cytotoxic effects against various cancer cell lines.[10][11][12] The mechanism is often attributed to the induction of lipid peroxidation and ferroptosis, a form of programmed cell death driven by iron-dependent lipid peroxidation.[12][13]

| Compound | Cell Line(s) | IC₅₀ / Effect | Reference |

| Pomegranate Seed Oil Fatty Acids (rich in punicic acid, a conjugated trienoic acid) | Human monocytic leukemia cells | Cytotoxic at > 5 µM | [10] |

| Tung Oil Fatty Acids (rich in α-eleostearic acid, a conjugated trienoic acid) | Human monocytic leukemia cells | Cytotoxic at > 5 µM | [10] |

| Conjugated Linolenic Acids | DLD-1 (colorectal), HepG2 (hepatoma), A549 (lung), MCF-7 (breast), MKN-7 (stomach) | More cytotoxic than conjugated linoleic acid | [11] |

| Punicic Acid | HCT-116 (colorectal), FaDu (hypopharyngeal) | Induces ferroptosis | [13] |

Given its conjugated tetraene structure, this compound is likely to be susceptible to lipid peroxidation and could potentially exhibit cytotoxic activity against cancer cells.

Anti-inflammatory Activity

Polyunsaturated fatty acids are well-known modulators of inflammation.[14][15] N-3 PUFAs generally exhibit anti-inflammatory properties by competing with the pro-inflammatory n-6 PUFA arachidonic acid for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[14] This leads to the production of less potent inflammatory mediators.[14]

Short-chain fatty acids (SCFAs), produced by gut microbiota, also have immunomodulatory effects, including the enhancement of regulatory T-cell differentiation and the downregulation of pro-inflammatory gene expression.[16][17] While this compound is a medium-chain fatty acid, its potential to modulate inflammatory pathways warrants investigation.

Antioxidant Activity

The antioxidant activity of PUFAs is complex and can be context-dependent. While they are susceptible to oxidation, which can lead to cellular damage, they can also upregulate endogenous antioxidant defense mechanisms. The conjugated double bond system in this compound could potentially quench reactive oxygen species (ROS), although this has not been experimentally verified.

Hypothetical Signaling Pathways

Based on the known mechanisms of other PUFAs, several signaling pathways could potentially be modulated by this compound.

Inflammatory Signaling Pathway

This compound could potentially interfere with the NF-κB signaling pathway, a key regulator of inflammation. By inhibiting the activation of NF-κB, it could suppress the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Caption: Proposed inhibition of the NF-κB inflammatory pathway.

Ferroptosis Induction Pathway

As a conjugated tetraenoic fatty acid, this compound could be readily incorporated into cellular membranes and undergo lipid peroxidation, leading to ferroptosis in cancer cells.

Caption: Postulated mechanism for inducing ferroptotic cell death.

Experimental Protocols

As specific experimental data for this compound is scarce, the following are generalized protocols for assessing its potential biological activities.

Assessment of Cytotoxicity (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Assessment of Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol measures the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production and incubate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.

Conclusion and Future Directions

While direct research on the biological activities of this compound is in its infancy, its unique conjugated polyunsaturated structure and its role in the biosynthesis of complex natural products suggest it is a molecule of significant interest. Inferences from structurally similar compounds indicate a potential for cytotoxic and anti-inflammatory properties. The experimental protocols and hypothetical signaling pathways outlined in this guide provide a framework for future investigations. Further research is warranted to elucidate the specific mechanisms of action and to evaluate the therapeutic potential of this compound in various disease models.

References

- 1. This compound | C10H12O2 | CID 5702796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 17016-39-6,this compound | lookchem [lookchem.com]

- 3. This compound|High-Purity Research Compound [benchchem.com]

- 4. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 5. search.library.stonybrook.edu [search.library.stonybrook.edu]

- 6. Environmental control of the calicheamicin polyketide synthase leads to detection of a programmed octaketide and a proposal for enediyne biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A discrete intermediate for the biosynthesis of both the enediyne core and the anthraquinone moiety of enediyne natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic effect of conjugated trienoic fatty acids on mouse tumor and human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Newly recognized cytotoxic effect of conjugated trienoic fatty acids on cultured human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Punicic Acid Triggers Ferroptotic Cell Death in Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 15. researchgate.net [researchgate.net]

- 16. Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Progress in the biology and analysis of short chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 2,4,6,8-Decatetraenoic Acid: A Technical Guide for Researchers

A comprehensive overview of the current scientific knowledge on 2,4,6,8-decatetraenoic acid, tailored for researchers, scientists, and drug development professionals. This guide addresses the conspicuous absence of known natural sources and provides a framework for future discovery and analysis based on established methodologies for similar compounds.

Introduction: The Enigmatic Polyketide

This compound is a polyunsaturated fatty acid characterized by a ten-carbon chain with four conjugated double bonds.[1][2][3] Its highly unsaturated nature suggests potential for significant biological activity, yet its natural origins remain elusive. Despite extensive research into fungal and microbial metabolites, no definitive natural source of this compound has been identified in the scientific literature to date. The compound is described as a synthetic conjugated polyunsaturated fatty acid available for research purposes.[4] This guide consolidates the known chemical properties of this molecule and presents generalized experimental protocols and biosynthetic insights that would be critical for its identification, isolation, and characterization should a natural source be discovered.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its detection and analysis. The available data for the synthetic compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [1] |

| IUPAC Name | (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid | [4] |

| CAS Number | 17016-39-6 | [3] |

| Appearance | Golden to brown powder | [3] |

| Melting Point | 225-226 °C | [3] |

| Boiling Point | 329.2 °C at 760 mmHg | [3] |

| Flash Point | 233 °C | [3] |

| Density | 1.009 g/cm³ | [3] |

Potential Biosynthesis via Fungal Polyketide Pathways

While no specific biosynthetic pathway for this compound has been elucidated, its structure strongly suggests a polyketide origin. Fungi are prolific producers of polyketides, which are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs).[5][6] Fungal type I PKSs, in particular, are responsible for the biosynthesis of a vast array of structurally diverse compounds.[6][7]

The biosynthesis of a C10 tetraenoic acid would likely involve an iterative type I PKS. The process would begin with a starter unit, likely acetyl-CoA, followed by four successive condensations with malonyl-CoA extender units. The degree of reduction at each cycle determines the saturation of the growing polyketide chain. For a highly unsaturated compound like this compound, the β-keto groups formed after each condensation would likely undergo dehydration, leading to the formation of double bonds. The final chain release from the PKS would yield the free fatty acid.

Figure 1: Hypothetical biosynthetic pathway for this compound.

Experimental Protocols for Discovery and Analysis

The search for natural sources of this compound would necessitate robust experimental protocols for extraction, purification, and identification. The following sections outline generalized methodologies commonly employed for the analysis of fungal polyunsaturated fatty acids.

Fungal Cultivation and Metabolite Extraction

-

Cultivation: Fungal strains, such as species from the genus Stemphylium, would be cultivated in a suitable liquid medium (e.g., Potato Dextrose Broth) under controlled conditions (e.g., 25°C, 150 rpm) for a period sufficient for secondary metabolite production (typically 7-21 days).

-

Harvesting: The fungal mycelia are separated from the culture broth by filtration.

-

Extraction: The mycelia and the culture filtrate are typically extracted separately to capture both intracellular and secreted metabolites.

-

Mycelia: The dried and ground mycelia are extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol (B129727).

-

Filtrate: The culture filtrate is subjected to liquid-liquid extraction with a solvent like ethyl acetate.

-

Purification and Isolation

The crude extracts are then subjected to various chromatographic techniques to isolate individual compounds.

-

Initial Fractionation: Column chromatography using silica (B1680970) gel or other stationary phases is employed for the initial separation of the crude extract into fractions of varying polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing potential bioactivity or containing compounds with UV absorbance characteristics of conjugated systems are further purified by preparative or semi-preparative HPLC. A C18 column is commonly used with a gradient of water and acetonitrile (B52724) or methanol as the mobile phase.

Structure Elucidation and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds or those that can be derivatized to become volatile, GC-MS is a powerful tool for identification and quantification. Fatty acids are typically converted to their fatty acid methyl esters (FAMEs) prior to analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for non-volatile and thermally labile compounds and provides information on the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of purified compounds.

-

Spectral Data: The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns characteristic of a carboxylic acid with a conjugated polyene chain.

References

- 1. 2,4,6,8-Decatetraenoicacid | C10H12O2 | CID 258814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H12O2 | CID 5702796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 17016-39-6,this compound | lookchem [lookchem.com]

- 4. This compound|High-Purity Research Compound [benchchem.com]

- 5. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungal type I polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,6,8-Decatetraenoic Acid (CAS Number 17016-39-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Decatetraenoic acid, with the CAS number 17016-39-6, is a polyunsaturated fatty acid characterized by a ten-carbon chain with four conjugated double bonds. Its highly conjugated system is of significant interest in various fields of chemical and biological research. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological significance, particularly as a product of lipid peroxidation and its putative role in modulating inflammatory signaling pathways.

Chemical and Physical Properties

This compound is a golden to brown powder.[1] Its chemical structure consists of a carboxylic acid functional group attached to a conjugated polyene chain. The extensive system of alternating double and single bonds is fundamental to its distinct chemical reactivity and spectroscopic properties.[2]

| Property | Value | Reference(s) |

| CAS Number | 17016-39-6 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |

| Molecular Weight | 164.20 g/mol | [1][3] |

| IUPAC Name | (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid | [4] |

| Synonyms | (1E,3E,5E,7E)-1-Carboxynona-1,3,5,7-tetraene, NSC 88147 | [1] |

| Appearance | Golden to brown powder | [1] |

| Melting Point | 225-226 °C | [1][4] |

| Boiling Point | 329.2 °C at 760 mmHg | [1] |

| Density | 1.009 g/cm³ | [1] |

| Flash Point | 233 °C | [1] |

| Vapor Pressure | 3.54E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.528 | [1] |

| Product Categories | Fatty Acid Derivatives & Lipids, Mixed Fatty Acids | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in the public domain. The following table summarizes predicted nuclear magnetic resonance (NMR) data based on the analysis of similar conjugated carboxylic acid compounds.

| Technique | Predicted Chemical Shifts / Bands |

| ¹H NMR (CDCl₃) | δ (ppm): 1.85 (d, 3H, CH₃), 5.80-7.50 (m, 8H, olefinic protons), 11.5-12.5 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~18 (CH₃), ~120-150 (olefinic carbons), ~170 (COOH) |

Note: The spectroscopic data presented is representative and based on known spectra of structurally similar polyunsaturated carboxylic acids. Actual experimental values may vary.

Experimental Protocols

Synthesis of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid via Oxidation

This protocol details a mild and efficient method for the synthesis of this compound through the oxidation of its corresponding aldehyde, (2E,4E,6E,8E)-deca-2,4,6,8-tetraenal, using freshly prepared silver(I) oxide. This method is advantageous due to its high selectivity for the aldehyde group, which minimizes side reactions with the polyene chain.

Materials:

-

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenal

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (B145695) or Tetrahydrofuran (THF)

-

Deionized water

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Preparation of Silver(I) Oxide Reagent:

-

In a suitable flask, dissolve silver nitrate in deionized water (e.g., 1.7 g in 10 mL).

-

In a separate beaker, prepare a solution of sodium hydroxide in deionized water (e.g., 0.8 g in 10 mL).

-

With continuous stirring, slowly add the sodium hydroxide solution to the silver nitrate solution. A brown-black precipitate of silver(I) oxide will form. The freshly prepared silver(I) oxide suspension should be used immediately in the next step.

-

-

Oxidation Reaction:

-

Cool the flask containing the silver(I) oxide suspension in an ice bath.

-

Dissolve (2E,4E,6E,8E)-deca-2,4,6,8-tetraenal in a minimal amount of a suitable solvent (e.g., ethanol or THF).

-

Slowly add the dissolved aldehyde to the cold, stirred silver(I) oxide suspension.

-

Allow the reaction to proceed with stirring, monitoring its progress by a suitable method such as thin-layer chromatography (TLC).

-

-

Product Isolation and Purification:

-

Once the reaction is complete, filter the mixture to remove the silver salts. Wash the filter cake with a small amount of water.

-

Combine the filtrate and the washings.

-

Cool the combined filtrate in an ice bath.

-

Slowly acidify the filtrate with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete (typically at pH 2-3).

-

Collect the solid (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid by vacuum filtration.

-

Wash the product with cold deionized water to remove any inorganic salts.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

-

Biological Significance and Signaling Pathways

Product of Lipid Peroxidation

This compound is considered a product of lipid peroxidation, a process where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes.[2] This process is implicated in a variety of pathological conditions. The formation of reactive aldehydes and carboxylic acids, such as this compound, can lead to cellular damage and modulate signaling pathways.[2]

Potential Modulation of NF-κB Signaling

While direct studies on this compound are limited, its structural similarity to other reactive products of lipid peroxidation suggests a potential to interact with and modulate inflammatory signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[2] Lipid peroxidation products are known to activate NF-κB, a key transcription factor involved in the inflammatory response, cell survival, and differentiation.

The canonical NF-κB activation pathway is initiated by various stimuli, including cytokines and products of oxidative stress. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.

Role in Polyketide Biosynthesis

This compound has been mentioned in the context of the environmental control of calicheamicin (B1180863) polyketide synthase.[1] Polyketide synthases are enzymes involved in the biosynthesis of a wide range of natural products, including some antibiotics and anticancer agents. The specific role of this compound in this complex biological process warrants further investigation.

Applications in Research and Development

As a polyunsaturated fatty acid, this compound serves as a valuable tool in several research areas:

-

Chemical Synthesis: It is a key intermediate in the synthesis of unsaturated colored fatty acids and other specialty chemicals.[1]

-

Biochemical Research: It can be used as a model compound for studying the properties and metabolic pathways of conjugated linoleic acid (CLA) isomers and other natural fatty acids.[4]

-

Lipid Peroxidation Studies: It can be used to investigate the effects of lipid peroxidation on cellular membranes and signaling pathways.[4]

-

Drug Development: Its structural similarities to biologically active compounds like retinoids suggest its potential as a scaffold or starting material in medicinal chemistry.

Conclusion

This compound is a reactive polyunsaturated fatty acid with distinct physicochemical properties owing to its extended conjugated system. While detailed biological studies directly involving this compound are not extensive, its role as a product of lipid peroxidation suggests its involvement in oxidative stress-related cellular signaling, particularly the NF-κB pathway. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into its biological functions and potential therapeutic applications. Future studies are needed to fully elucidate its specific mechanisms of action and to obtain comprehensive experimental spectroscopic data.

References

- 1. (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid; (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | C40H56O4 | CID 16727824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2E,4E,6E,8E)-Deca-2,4,6,8-tetraenoic acid | CymitQuimica [cymitquimica.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid | C10H10O4 | CID 5812560 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Conjugated Deca-Polyunsaturated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated polyunsaturated fatty acids (PUFAs) are a class of lipid molecules characterized by the presence of two or more double bonds in a conjugated system. While longer-chain conjugated fatty acids, such as conjugated linoleic acid (CLA), have been the subject of extensive research for their roles in metabolic regulation and inflammation, shorter-chain variants remain a largely unexplored area with significant therapeutic potential. This technical guide focuses on conjugated polyunsaturated fatty acids with a ten-carbon backbone, providing a comprehensive overview of their known physicochemical properties, potential biological activities, and methodologies for their synthesis and evaluation.

This document serves as a foundational resource for researchers and drug development professionals interested in the emerging field of short-chain conjugated fatty acids. Given the limited direct experimental data on these specific molecules, this guide combines established knowledge of related compounds with hypothesized pathways and experimental designs to foster further investigation.

Physicochemical Properties of C10 Conjugated Dienoic Acids

Quantitative data for known conjugated decadienoic acids are summarized in the table below. These properties are essential for understanding the behavior of these molecules in biological systems and for the design of experimental protocols.

| Property | (2E,4E)-deca-2,4-dienoic acid | (4E,8E)-deca-4,8-dienoic acid |

| Molecular Formula | C₁₀H₁₆O₂[1] | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol [1] | 168.23 g/mol |

| IUPAC Name | (2E,4E)-deca-2,4-dienoic acid[2] | (4E,8E)-deca-4,8-dienoic acid |

| Appearance | Solid at room temperature[1] | - |

| Density | 0.958 g/cm³[1] | - |

| Boiling Point | 293.6 °C at 760 mmHg[1] | - |

| Flash Point | 199.4 °C[1] | - |

| LogP | 2.763[1] | 2.3 |

| Hydrogen Bond Donor Count | 1[1] | 1 |

| Hydrogen Bond Acceptor Count | 2[1] | 2 |

| Rotatable Bond Count | 6[1] | 6 |

| PubChem CID | 5282782[2] | 5312361 |

Hypothetical Synthesis of (2E,4E)-deca-2,4-dienoic acid

While specific, detailed synthetic protocols for (2E,4E)-deca-2,4-dienoic acid are not widely published, a plausible route can be proposed based on established organic chemistry reactions, such as the Wittig reaction. The following workflow outlines a potential synthetic pathway.

Caption: Hypothetical synthesis of (2E,4E)-deca-2,4-dienoic acid via Knoevenagel condensation and Wittig reaction.

Potential Biological Signaling Pathways

Based on the known biological activities of other short-chain fatty acids and conjugated linoleic acids, it is hypothesized that C10 conjugated PUFAs could interact with key cellular signaling pathways, including G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).

Hypothesized G-Protein Coupled Receptor (GPCR) Activation

Short-chain fatty acids are known to activate GPCRs such as GPR41 and GPR43, which are involved in metabolic regulation and immune responses.[3][4][5] It is plausible that C10 conjugated PUFAs could also act as ligands for these or related GPCRs.

Caption: Hypothesized signaling cascade following the activation of GPR41/43 by a C10 conjugated PUFA.

Hypothesized Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Polyunsaturated fatty acids are natural ligands for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism, as well as inflammation.[6][7][8] C10 conjugated PUFAs may act as agonists for PPARα and/or PPARγ.

Caption: Hypothesized mechanism of PPAR activation by a C10 conjugated PUFA.

Experimental Protocols

The following are proposed experimental protocols for investigating the biological activities of C10 conjugated PUFAs.

Protocol 1: GPCR Activation Assay

Objective: To determine if a C10 conjugated PUFA can activate GPR41 and/or GPR43.

Methodology:

-

Cell Culture:

-

HEK293 cells stably expressing human GPR41 or GPR43 will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

-

Cells will be maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Calcium Mobilization Assay:

-

Cells will be seeded in a 96-well black-walled, clear-bottom plate and grown to confluence.

-

The cells will be loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

The cells will be washed with a Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES.

-

A baseline fluorescence reading will be taken using a fluorescence plate reader.

-

The C10 conjugated PUFA (e.g., (2E,4E)-deca-2,4-dienoic acid) will be added at various concentrations, and fluorescence will be measured kinetically for 2-3 minutes.

-

A known agonist (e.g., propionate) will be used as a positive control.

-

-

Data Analysis:

-

The change in fluorescence will be calculated as the peak fluorescence minus the baseline fluorescence.

-

Dose-response curves will be generated, and the EC₅₀ value will be determined.

-

Protocol 2: PPAR Reporter Gene Assay

Objective: To determine if a C10 conjugated PUFA can activate PPARα or PPARγ.

Methodology:

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., HepG2 for PPARα, 3T3-L1 for PPARγ) will be cultured in the appropriate medium.

-

Cells will be seeded in a 24-well plate.

-

Cells will be transiently co-transfected with a PPAR expression vector (human PPARα or PPARγ) and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A β-galactosidase expression vector will be co-transfected for normalization of transfection efficiency.

-

-

Treatment:

-

After 24 hours of transfection, the cells will be treated with various concentrations of the C10 conjugated PUFA.

-

A known PPAR agonist (e.g., GW7647 for PPARα, rosiglitazone (B1679542) for PPARγ) will be used as a positive control.

-

A vehicle control (e.g., DMSO) will also be included.

-

The cells will be incubated for an additional 24 hours.

-

-

Luciferase Assay:

-

The cells will be lysed, and the luciferase activity in the cell lysates will be measured using a luminometer.

-

β-galactosidase activity will be measured to normalize the luciferase data.

-

-

Data Analysis:

-

The relative luciferase activity will be calculated for each treatment group.

-

Dose-response curves will be generated to determine the EC₅₀ of the C10 conjugated PUFA.

-

Conclusion

Conjugated polyunsaturated fatty acids with ten carbons represent a novel and promising area of research. This technical guide provides a foundational understanding of these molecules, summarizing their known physicochemical properties and proposing plausible biological activities and experimental approaches. The provided protocols and hypothetical signaling pathways are intended to serve as a starting point for further investigation into the therapeutic potential of these unique fatty acids in metabolic and inflammatory diseases. As research in this area progresses, a more detailed understanding of the structure-activity relationships and mechanisms of action of C10 conjugated PUFAs will undoubtedly emerge, paving the way for new drug development opportunities.

References

- 1. (2E,4E)-Decadienoic acid | Bacterial | 30361-33-2 | Invivochem [invivochem.com]

- 2. 2,4-Decadienoic acid, (2E,4E)- | C10H16O2 | CID 5282782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 5. mdpi.com [mdpi.com]

- 6. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. phmd.hirszfeld.pl [phmd.hirszfeld.pl]

The Role of 2,4,6,8-Decatetraenoic Acid in Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,4,6,8-decatetraenoic acid, a synthetic conjugated polyunsaturated fatty acid, and its role within the field of lipidomics. While specific biological signaling pathways for this molecule are not yet fully elucidated, its structural characteristics suggest its utility as a research tool for investigating the broader roles of polyunsaturated and conjugated fatty acids in cellular processes. This document details the known properties of this compound, outlines standard experimental protocols for its analysis, and discusses the general signaling pathways through which polyunsaturated fatty acids exert their effects. The information is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to incorporate and study novel fatty acids like this compound in a lipidomics context.

Introduction to this compound

This compound is a synthetic polyunsaturated fatty acid characterized by a ten-carbon chain with four conjugated double bonds.[1] Its structure makes it a subject of interest for researchers studying the biological activities of conjugated fatty acids, which are known to possess anti-carcinogenic, anti-adipogenic, and anti-inflammatory properties.[2] As a research compound, it can be used in model systems to investigate lipid peroxidation, interactions with cellular membranes, and potential effects on metabolic pathways.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.2 g/mol |

| CAS Number | 17016-39-6 |

| Appearance | Golden to brown powder |

| Melting Point | 225-226 °C |

| Boiling Point | 329.2 °C at 760 mmHg |

| Flash Point | 233 °C |

| Density | 1.009 g/cm³ |

Potential Signaling Pathways for Polyunsaturated Fatty Acids

While specific signaling pathways for this compound have not been identified, polyunsaturated fatty acids (PUFAs) in general are known to regulate gene expression through several key mechanisms, primarily involving nuclear receptors.[3][4] These transcription factors are activated by lipid-soluble ligands and modulate the transcription of genes involved in metabolism, inflammation, and cell proliferation.[5]

A likely mechanism of action for a novel PUFA would be through interaction with one or more of these nuclear receptors. PUFAs can influence the activity of peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), and hepatocyte nuclear factor 4-alpha (HNF-4α).[6] They can also suppress the expression and maturation of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipogenesis.[4]

Below is a diagram illustrating the general signaling pathway for PUFA-mediated gene regulation.

Caption: General PUFA signaling pathway via nuclear receptors.

Experimental Protocols

The study of this compound in a lipidomics context requires robust and reproducible experimental protocols. This section provides detailed methodologies for lipid extraction from tissues, preparation of fatty acid methyl esters (FAMEs) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and a general protocol for in vitro cell culture experiments.

Lipid Extraction from Animal Tissue (Modified Folch Method)

This protocol is suitable for the extraction of total lipids from various animal tissues.[7]

Materials:

-

Tissue sample (e.g., liver, brain)

-

Chloroform (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

0.9% NaCl solution

-

Glass homogenizer

-

Centrifuge

-

Rotary shaker

-

Filter paper

-

Glass vials with Teflon-lined caps

Procedure:

-

Weigh approximately 1 gram of tissue and place it in a glass homogenizer.

-

Add 20 mL of a 2:1 (v/v) chloroform/methanol mixture. The final solvent volume should be 20 times the tissue weight.

-

Homogenize the tissue until a uniform consistency is achieved.

-

Transfer the homogenate to a glass vial and shake on a rotary shaker for 15-20 minutes at room temperature.

-

Filter the homogenate through filter paper to separate the liquid phase, or centrifuge to pellet the tissue debris and collect the supernatant.

-

To the liquid phase, add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract).

-

Vortex the mixture and centrifuge at a low speed to separate the phases.

-

The lower organic phase contains the lipids. Carefully collect this lower phase using a glass pipette and transfer it to a clean glass vial.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Store the dried lipid extract at -80°C until analysis.

Caption: Workflow for lipid extraction from animal tissue.

Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

For the analysis of fatty acid composition by GC-MS, fatty acids are typically derivatized to their more volatile methyl esters.[8]

Materials:

-

Dried lipid extract

-

Methanol

-

15% KOH

-

1N HCl

-

Incubator or water bath at 37°C

-

Vortex mixer

-

Centrifuge

Procedure:

-

Resuspend the dried lipid extract in 500 µL of a 1:1 (v/v) mixture of methanol and 15% KOH.

-

Incubate the mixture at 37°C for 30 minutes to saponify the lipids.

-

Acidify the solution with 1N HCl to a pH below 5.

-

Extract the free fatty acids by adding 1.5 mL of isooctane, vortexing vigorously, and centrifuging to separate the phases.

-

Collect the upper isooctane phase. Repeat the extraction once more with another 1.5 mL of isooctane.

-

Combine the isooctane extracts and dry them under a stream of argon gas.

-

To the dried free fatty acids, add a suitable methylation reagent (e.g., boron trifluoride in methanol or methanolic HCl) according to the manufacturer's instructions to form the FAMEs.

-

The resulting FAMEs can be extracted into an organic solvent like hexane (B92381) and are ready for injection into the GC-MS.

In Vitro Cell Culture Treatment with this compound

This protocol provides a general framework for treating cultured cells with fatty acids to study their biological effects.

Materials:

-

Appropriate cell line (e.g., macrophages, hepatocytes)

-

Complete cell culture medium

-

This compound

-

DMSO (or other suitable solvent)

-

Cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Plate the cells in appropriate culture plates at a density that will allow for growth during the experiment. Allow the cells to adhere and grow to the desired confluency (typically 70-80%).

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. The concentration should be high enough to allow for dilution into the culture medium without the solvent concentration affecting cell viability (typically <0.1%).

-

Treatment: Dilute the stock solution of this compound to the desired final concentrations in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the treatment medium. Include a vehicle control (medium with the same concentration of solvent but no fatty acid).

-

Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours).

-

Harvesting: After incubation, the cells can be harvested for downstream analysis, such as RNA extraction for gene expression studies, protein extraction for western blotting, or lipid extraction for lipidomic analysis. The culture medium can also be collected to analyze secreted factors.

Caption: General workflow for in vitro cell culture experiments.

Analytical Techniques for Lipidomics

The analysis of this compound and other lipids relies on powerful analytical techniques, primarily mass spectrometry coupled with a separation method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold standard for the analysis of fatty acids.[4] It offers high sensitivity and specificity, allowing for the detection of fatty acids at trace levels and differentiation between structurally similar compounds.[4] For GC-MS analysis, fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs).[8] This technique is crucial for quantifying individual fatty acids and studying their metabolism.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique for comprehensive lipid profiling.[9] It provides separation of lipids, which reduces the complexity of the sample matrix and typically offers higher sensitivity than direct infusion methods.[10] Reversed-phase LC is commonly used for the analysis of complex lipid mixtures.[11] LC-MS can be used in both targeted and untargeted approaches to identify and quantify a wide range of lipid species.[1]

Conclusion

This compound is a synthetic conjugated polyunsaturated fatty acid with potential as a valuable research tool in lipidomics. While its specific biological functions and signaling pathways are yet to be fully characterized, its structural similarity to other bioactive fatty acids suggests it may influence cellular processes such as gene expression and lipid metabolism. This technical guide has provided an overview of its known properties and detailed standard experimental protocols for its study. By employing these methodologies, researchers can further investigate the role of this compound and other novel fatty acids, contributing to a deeper understanding of lipid biology and its implications for health and disease.

References

- 1. This compound|High-Purity Research Compound [benchchem.com]

- 2. Sources and Bioactive Properties of Conjugated Dietary Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyunsaturated fatty acid regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyunsaturated fatty acid regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Untangling the Cooperative Role of Nuclear Receptors in Cardiovascular Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Polyunsaturated fatty acid regulation of gene expression. | Semantic Scholar [semanticscholar.org]

- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. Enzyme from Padina arborescens Holmes Synthesizes Parinaric Acid, a Conjugated Tetraenoic Fatty Acid, from α-Linolenic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specific effects of polyunsaturated fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. animalsystemsbiology.cfans.umn.edu [animalsystemsbiology.cfans.umn.edu]

Initial Studies on 2,4,6,8-Decatetraenoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6,8-Decatetraenoic acid is a synthetic, conjugated polyunsaturated fatty acid that has garnered interest within the scientific community for its potential applications in biochemical research. Its unique structure, featuring a ten-carbon chain with four conjugated double bonds, makes it a subject of investigation for understanding the properties and activities of polyunsaturated fatty acids and their roles in various biological processes. This technical guide provides a summary of the foundational information available on this compound, focusing on its chemical and physical properties.

Core Compound Properties

This compound is characterized as a golden to brown powder.[1] Its fundamental properties are summarized in the table below, based on publicly available data.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [2] |

| CAS Number | 17016-39-6 | [1] |

| IUPAC Name | (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid | [3] |

| Melting Point | 225-226 °C | [1] |

| Boiling Point | 329.2 °C at 760 mmHg | [1] |

| Appearance | Golden to brown powder | [1] |

Potential Research Applications

Initial information suggests that this compound holds potential for investigational use in several areas of biochemical and pharmaceutical research:

-

Lipid Peroxidation Studies: Its highly unsaturated nature makes it a potential model compound for studying the mechanisms of lipid peroxidation, a key process in oxidative stress and cellular damage.

-

Membrane Interactions: As a fatty acid, it may be utilized in studies investigating the interactions of lipids with cellular membranes, which can provide insights into membrane fluidity, structure, and function.

-

Chemical Synthesis: It serves as a key intermediate in the synthesis of unsaturated colored fatty acids and other specialty chemicals.[1]

-

Enzyme Inhibition/Modulation: While specific targets have not been identified in the initial literature, compounds with similar polyunsaturated structures are known to interact with various enzymes involved in metabolic and signaling pathways.

Experimental Protocols and Data

A comprehensive search of publicly available scientific literature did not yield specific initial studies detailing experimental protocols, quantitative biological data (e.g., IC50 values), or elucidated signaling pathways for this compound. The compound is primarily available from chemical suppliers for research use, and its biological activities and mechanisms of action remain largely unexplored in peer-reviewed publications.

Signaling Pathways and Experimental Workflows

Due to the absence of published research on the biological effects and mechanism of action of this compound, no signaling pathways or detailed experimental workflows can be diagrammatically represented at this time.

Conclusion and Future Directions

This compound is a synthetic polyunsaturated fatty acid with defined chemical and physical properties. While its structure suggests potential for interesting biological activity, particularly in the context of lipid research and as a synthetic building block, there is a notable lack of published initial studies to substantiate these possibilities.

Future research efforts are warranted to:

-

Develop and publish detailed synthetic protocols.

-

Conduct in vitro and in vivo studies to determine its biological activities, including potential cytotoxic, anti-inflammatory, or metabolic effects.

-

Identify specific molecular targets and elucidate any relevant signaling pathways.

-

Acquire and publish comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) to facilitate its characterization in future studies.

For professionals in drug development and research, this compound represents an unexplored molecule that may offer novel insights into the biological roles of conjugated polyunsaturated fatty acids. However, any investigation would be foundational, requiring primary research to establish its basic biological profile.

References

An In-depth Technical Guide to Decatetraenoic Acids: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of decatetraenoic acids. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and lipidomics.

Introduction to Decatetraenoic Acids

Decatetraenoic acids are a group of polyunsaturated fatty acids (PUFAs) with a 10-carbon backbone containing four double bonds. Their chemical formula is C₁₀H₁₂O₂. The arrangement of these double bonds gives rise to numerous isomers, each with potentially unique chemical and physical characteristics. The conjugated system of double bonds in many of these isomers is a key feature, influencing their spectral properties and reactivity. One of the most studied isomers is (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid, which serves as a model for understanding the properties of conjugated fatty acids.[1][2] These compounds are of interest for their potential roles in various biological processes and as building blocks in chemical synthesis.[3]

Physical and Chemical Properties

The physical and chemical properties of decatetraenoic acids are largely dictated by their specific isomeric structure. The all-trans isomer, (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid, is a golden to brown powder.[3]

Quantitative Physical Properties

The following table summarizes the available quantitative data for (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid. Data for other isomers is currently limited in the scientific literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.2 g/mol | [3] |

| Melting Point | 225-226 °C | [3][4] |

| Boiling Point | 329.2 °C at 760 mmHg | [3] |

| Density | 1.009 g/cm³ | [3] |

| Flash Point | 233 °C | [3] |

| Vapor Pressure | 3.54E-05 mmHg at 25°C | [3] |

| Refractive Index | 1.528 | [3] |

Spectral Properties

The extensive conjugation in many decatetraenoic acid isomers gives rise to characteristic spectral features.

-

UV-Visible Spectroscopy: Conjugated polyenes exhibit strong absorption in the UV-visible region. The λmax (wavelength of maximum absorbance) is dependent on the extent of conjugation; longer conjugated systems absorb at longer wavelengths.[4][5] For a tetraene system like that in decatetraenoic acid, the λmax is expected to be in the UV region, likely shifting towards the visible spectrum with increasing conjugation.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the double bonds (vinylic protons) of decatetraenoic acids are expected to resonate in the downfield region of the spectrum, typically between 5.0 and 7.5 ppm. The exact chemical shifts and coupling constants are highly dependent on the stereochemistry (E/Z) of the double bonds. Allylic protons generally appear between 2.0 and 3.0 ppm. The terminal methyl group protons will be the most upfield.

-

¹³C NMR: The sp² hybridized carbons of the double bonds will have characteristic chemical shifts in the range of 100-150 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield, typically between 170 and 185 ppm.[6]

-

-

Mass Spectrometry: The fragmentation pattern of decatetraenoic acids in mass spectrometry is influenced by the position and stereochemistry of the double bonds. Common fragmentation patterns for fatty acids involve cleavages adjacent to the double bonds and rearrangements like the McLafferty rearrangement for radical cations.[7] Derivatization to form esters, such as fatty acid methyl esters (FAMEs), is a common technique to improve volatility and produce characteristic fragmentation patterns for GC-MS analysis.[8][9]

Experimental Protocols

This section details methodologies for the characterization and analysis of decatetraenoic acids.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acids

GC-MS is a powerful technique for the separation and identification of fatty acids. Due to their low volatility, derivatization is a critical step.[8]

Protocol: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

This protocol is adapted from established methods for fatty acid analysis.[9][10][11]

-

Lipid Extraction:

-

For biological samples, extract total lipids using a chloroform (B151607):methanol (2:1, v/v) mixture.[11]

-

Homogenize the sample with the solvent mixture and filter.

-

Collect the chloroform layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Transesterification:

-

To the dried lipid extract, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Add 3 mL of 0.6 M HCl in methanol.

-

Heat the mixture at 85°C for 1 hour in a sealed tube.[10]

-

Cool the reaction mixture to room temperature.

-

-

Extraction of FAMEs:

-

Add 3 mL of HPLC-grade hexane (B92381) and vortex thoroughly.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[10]

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS system.

-

Use a suitable capillary column (e.g., Elite-5MS).[10]

-

Employ a temperature program to separate the FAMEs, for example: initial temperature of 50°C for 0.5 min, ramp to 194°C at 30°C/min, hold for 3.5 min, then ramp to 240°C at 5°C/min and hold for 10 min.[10]

-